

# A Comparative Analysis of the Mass Spectrum of Ethylcyclopropane against its Isomers

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## Compound of Interest

Compound Name: *Ethylcyclopropane*

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This guide provides a detailed comparison of the electron ionization (EI) mass spectrum of **ethylcyclopropane** with its structural isomers, cyclopentane and 1-pentene. The data presented is cross-referenced with the National Institute of Standards and Technology (NIST) mass spectrometry database. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular identification and structural elucidation.

## Comparison of Mass Spectra Data

The mass spectra of **ethylcyclopropane** and its isomers, while all corresponding to the molecular formula  $C_5H_{10}$  and a molecular weight of approximately 70.13 g/mol, exhibit distinct fragmentation patterns that allow for their differentiation. The relative abundances of the major fragment ions for each compound are summarized in the table below.[\[1\]](#)[\[2\]](#)[\[3\]](#)

m/z	Ethylcyclopropane (Relative Abundance %)	Cyclopentane (Relative Abundance %)	1-Pentene (Relative Abundance %)	Putative Fragment Identity
70	30	45	20	$[\text{C}_5\text{H}_{10}]^{+\bullet}$ (Molecular Ion)
55	100	35	60	$[\text{C}_4\text{H}_7]^+$
42	85	100	100	$[\text{C}_3\text{H}_6]^{+\bullet}$
41	95	80	85	$[\text{C}_3\text{H}_5]^+$
39	50	40	55	$[\text{C}_3\text{H}_3]^+$
29	40	-	30	$[\text{C}_2\text{H}_5]^+$
27	60	30	70	$[\text{C}_2\text{H}_3]^+$

## Experimental Protocol: Electron Ionization Mass Spectrometry

The mass spectra referenced in this guide were obtained using electron ionization (EI) mass spectrometry, a standard method for the analysis of volatile organic compounds.

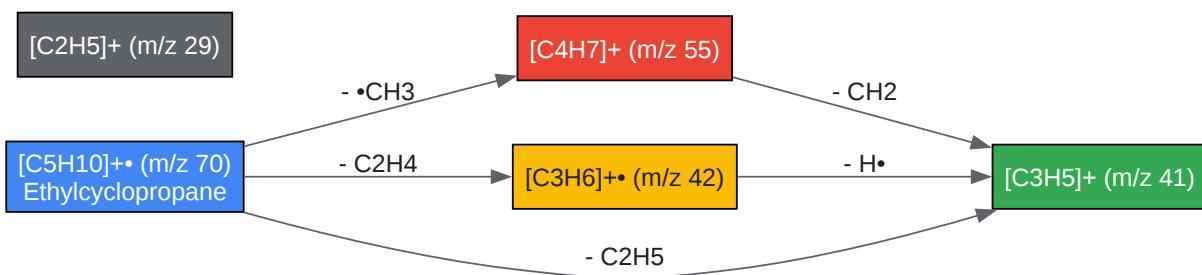
### Methodology:

- **Sample Introduction:** A gaseous sample of the analyte (**ethylcyclopropane**, cyclopentane, or 1-pentene) is introduced into the ion source of the mass spectrometer. For volatile liquids, this is typically achieved by injecting a small volume into a heated inlet, which vaporizes the sample.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, resulting in the formation of a positively charged molecular ion ( $\text{M}^{+\bullet}$ ).
- **Fragmentation:** The molecular ions are energetically unstable and undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.

- Mass Analysis: The positively charged ions (both the molecular ion and the fragment ions) are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection is dependent on the mass-to-charge ratio ( $m/z$ ) of the ion.
- Detection: An ion detector records the abundance of ions at each  $m/z$  value.
- Spectrum Generation: The output is a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Fragmentation Pathway of Ethylcyclopropane

The fragmentation of **ethylcyclopropane** in an EI mass spectrometer is a complex process that can proceed through several pathways. A plausible fragmentation pathway is illustrated below, highlighting the formation of the major observed ions.



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Proposed fragmentation of **ethylcyclopropane**.

The fragmentation of the **ethylcyclopropane** molecular ion ( $m/z$  70) can be initiated by the loss of a methyl radical ( $\cdot\text{CH}_3$ ) to form the stable secondary carbocation at  $m/z$  55, which is the base peak.<sup>[1]</sup> Alternatively, cleavage of the bond between the ethyl group and the cyclopropane ring can lead to the formation of the cyclopropyl cation and an ethyl radical, or the ethyl cation ( $m/z$  29) and a cyclopropyl radical. The ion at  $m/z$  42 likely corresponds to the propene radical cation, formed through ring-opening and rearrangement, and is a prominent peak in the spectrum.<sup>[1]</sup> Subsequent loss of a hydrogen atom from this fragment gives rise to the allyl cation at  $m/z$  41.

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## References

- 1. Cyclopropane, ethyl- [webbook.nist.gov]
- 2. Cyclopentane [webbook.nist.gov]
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- To cite this document: BenchChem. [A Comparative Analysis of the Mass Spectrum of Ethylcyclopropane against its Isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072622#cross-referencing-mass-spectra-of-ethylcyclopropane-with-nist-database>

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